4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide Citadiol Hydrobromide is a precursor of Citalopram, an antidepressant.
Brand Name: Vulcanchem
CAS No.: 103146-26-5
VCID: VC21327063
InChI: InChI=1S/C20H23FN2O2.BrH/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;/h4-9,12,24-25H,3,10-11,14H2,1-2H3;1H
SMILES: CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.Br
Molecular Formula: C20H24BrFN2O2
Molecular Weight: 423.3 g/mol

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide

CAS No.: 103146-26-5

Cat. No.: VC21327063

Molecular Formula: C20H24BrFN2O2

Molecular Weight: 423.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide - 103146-26-5

CAS No. 103146-26-5
Molecular Formula C20H24BrFN2O2
Molecular Weight 423.3 g/mol
IUPAC Name 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile;hydrobromide
Standard InChI InChI=1S/C20H23FN2O2.BrH/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;/h4-9,12,24-25H,3,10-11,14H2,1-2H3;1H
Standard InChI Key RVGFHORHCHHPCZ-UHFFFAOYSA-N
SMILES CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.Br
Canonical SMILES CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.Br
Appearance White to Off-White Solid
Melting Point 204-206°C

Chemical Identity and Structure

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide is a complex organic molecule with significant pharmaceutical relevance. The compound is characterized by its unique structural features, including a dimethylamino group, a fluorophenyl ring, and a benzonitrile component, connected through a hydroxybutyl linkage. These structural elements contribute to its specificity as an impurity marker in citalopram-related compounds.

Basic Identification Parameters

The compound is officially registered with CAS number 103146-26-5 and possesses a molecular formula of C20H24BrFN2O2 . Its molecular weight is precisely 423.32 g/mol, which aligns with its complex structure containing multiple functional groups . The European Commission reference number (EC No.) for this substance is 600-398-1, further validating its recognized status in chemical registries .

Structural Representation

The molecular structure can be represented through various notations, including SMILES notation (CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.Br) and InChI code (1S/C20H23FN2O2.BrH/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;/h4-9,12,24-25H,3,10-11,14H2,1-2H3;1H) . These notations provide precise structural information for computational analysis and database integration.

The compound features several key functional groups that contribute to its chemical behavior:

  • A dimethylamino group providing basic properties

  • A fluorophenyl ring contributing to specific molecular recognition

  • A hydroxyl group that can participate in hydrogen bonding

  • A benzonitrile moiety with distinctive electronic properties

  • A bromide counterion forming the salt structure

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide is essential for its proper handling, storage, and application in analytical procedures. These properties determine its behavior in various experimental and industrial contexts.

Physical Characteristics

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterLimited solubility

This solubility pattern indicates predominant solubility in organic solvents with moderate to high polarity, which is consistent with its molecular structure containing both polar and non-polar regions .

Stability Considerations

For optimal stability, the compound should be stored desiccated at -20°C, according to manufacturer recommendations . This storage requirement highlights its sensitivity to moisture and potential for degradation under ambient conditions. When preparing solutions, it is advisable to warm the container to 37°C and use ultrasonic bath treatment to ensure complete dissolution. While stock solutions can be stored below -20°C for several months, same-day preparation and use are recommended for optimal results .

Nomenclature and Alternative Designations

The compound is known by several names in different contexts, reflecting its relationship to pharmaceutical products and its role in quality control processes.

Primary Identifiers

The IUPAC name for this compound is 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide, which precisely describes its chemical structure . This formal designation is essential for unambiguous identification in scientific literature and regulatory documentation.

Pharmaceutical Relevance

The primary significance of 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide lies in its pharmaceutical applications, particularly in quality control and regulatory compliance contexts.

As a reference standard, this compound plays a crucial role in analytical chemistry, particularly in pharmaceutical quality control and research applications.

Chromatographic Analysis

The compound serves as a crucial reference standard in chromatographic techniques, including high-performance liquid chromatography (HPLC) and related methods. These analytical approaches are essential for:

  • Quantifying impurity levels in pharmaceutical products

  • Validating manufacturing processes

  • Ensuring batch-to-batch consistency

  • Demonstrating regulatory compliance

Quality Control Implementation

SupplierPackage SizePrice (USD)Stock Status
BioCrick5 mg$17In Stock
Sigma-Aldrich/Aladdin5 g$46.90Available

These pricing and packaging options reflect the compound's specialized nature and its application primarily in analytical chemistry and pharmaceutical quality control contexts .

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